molecular formula C11H15ClN2O2 B1638119 (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 882145-08-6

(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B1638119
CAS No.: 882145-08-6
M. Wt: 242.7 g/mol
InChI Key: APCNWLLTSMAPOL-SNAWJCMRSA-N
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Description

(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, isobutyl, and methyl groups, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine substituent.

    Substitution Reactions: The isobutyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Acrylic Acid Moiety Addition: The final step involves the condensation of the substituted pyrazole with acrylic acid under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Various oxidized pyrazole derivatives.

    Reduction Products: Alcohol derivatives of the acrylic acid moiety.

    Substitution Products: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

    Biological Probes: It can be used in the design of probes for studying biological processes involving pyrazole-containing compounds.

Industry:

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the acrylic acid moiety can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

    (2E)-3-(5-chloro-1-isobutyl-1H-pyrazol-4-yl)acrylic acid: Lacks the methyl group on the pyrazole ring.

    (2E)-3-(5-chloro-3-methyl-1H-pyrazol-4-yl)acrylic acid: Lacks the isobutyl group.

    (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.

Uniqueness: The presence of both isobutyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, gives (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid unique chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.

Properties

IUPAC Name

(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)6-14-11(12)9(8(3)13-14)4-5-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCNWLLTSMAPOL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 2
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 3
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 4
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Reactant of Route 6
(2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid

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